molecular formula C6H7N3O2S B064427 (1-METHYLIMIDAZOL-2-YL)SULFONYLACETONITRILE CAS No. 175137-63-0

(1-METHYLIMIDAZOL-2-YL)SULFONYLACETONITRILE

Cat. No.: B064427
CAS No.: 175137-63-0
M. Wt: 185.21 g/mol
InChI Key: OYILDXVDUGFESJ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a heterocyclic compound that features an imidazole ring substituted with a sulfonyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile typically involves the reaction of 1-methylimidazole with sulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an acetonitrile group.

    1-Methylimidazole: Lacks the sulfonyl and acetonitrile groups, making it less reactive.

    2-Methylimidazole: Similar structure but with a methyl group at the 2-position instead of a sulfonyl group.

Properties

CAS No.

175137-63-0

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfonylacetonitrile

InChI

InChI=1S/C6H7N3O2S/c1-9-4-3-8-6(9)12(10,11)5-2-7/h3-4H,5H2,1H3

InChI Key

OYILDXVDUGFESJ-UHFFFAOYSA-N

SMILES

CN1C=CN=C1S(=O)(=O)CC#N

Canonical SMILES

CN1C=CN=C1S(=O)(=O)CC#N

Origin of Product

United States

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